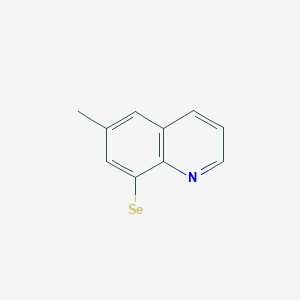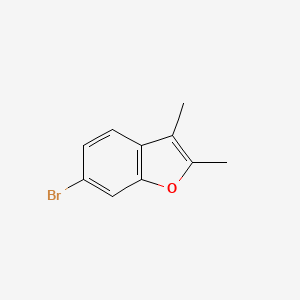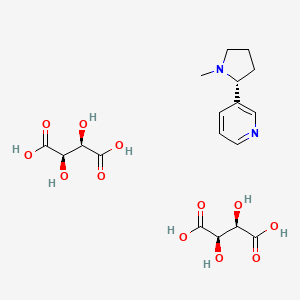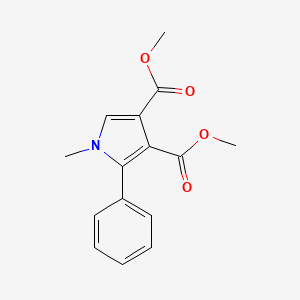
8-Quinolineselenol, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolineselenol, 6-methyl-: is an organoselenium compound with the molecular formula C({10})H({9})NSe It is a derivative of quinoline, a heterocyclic aromatic organic compound, where a selenium atom is bonded to the 8th position and a methyl group is attached to the 6th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolineselenol, 6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 6-methylquinoline.
Selenation: The introduction of the selenium atom at the 8th position can be achieved through a nucleophilic substitution reaction. This often involves the use of selenium reagents such as sodium hydrogen selenide (NaHSe) or elemental selenium in the presence of a reducing agent.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like ethanol or dimethylformamide (DMF) are commonly used, and the reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods
Industrial production of 8-Quinolineselenol, 6-methyl- may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical.
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolineselenol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the selenium atom or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Solvents: Ethanol, DMF, dichloromethane (DCM).
Major Products
Selenoxides and Selenones: Formed through oxidation reactions.
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-Quinolineselenol, 6-methyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of selenium-containing compounds.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Wirkmechanismus
The mechanism by which 8-Quinolineselenol, 6-methyl- exerts its effects involves:
Molecular Targets: The selenium atom can interact with biological molecules such as proteins and enzymes, altering their function.
Pathways: The compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth of microorganisms by disrupting their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Quinolineselenol: Lacks the methyl group at the 6th position.
6-Methylquinoline: Does not contain the selenium atom.
8-Quinolinethiol: Contains a sulfur atom instead of selenium.
Uniqueness
8-Quinolineselenol, 6-methyl- is unique due to the presence of both a selenium atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The selenium atom imparts distinct redox properties, while the methyl group can affect the compound’s steric and electronic characteristics.
This compound’s unique combination of structural features makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
428510-81-0 |
|---|---|
Molekularformel |
C10H8NSe |
Molekulargewicht |
221.15 g/mol |
InChI |
InChI=1S/C10H8NSe/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6H,1H3 |
InChI-Schlüssel |
JJXPBMKYUOLPGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)[Se])N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)

![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)






![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)

